Valinamide

Description

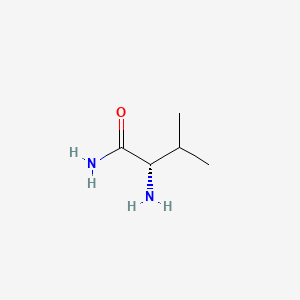

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEHMKQLKPZERH-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196502 | |

| Record name | Valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-60-7, 20108-78-5 | |

| Record name | Valinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCM10841JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Valinamide from Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of valinamide from its parent amino acid, L-valine. The synthesis is a multi-step process involving the protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms.

Overview of the Synthetic Strategy

The conversion of L-valine to L-valinamide is a common transformation in peptide chemistry and the synthesis of chiral building blocks. A straightforward approach involves three primary stages:

-

N-Protection: The amino group of L-valine is protected to prevent its reaction in the subsequent amidation step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions.

-

Amide Formation: The carboxylic acid of N-Boc-L-valine is activated and then reacted with an ammonia (B1221849) source to form the primary amide, N-Boc-L-valinamide. Common coupling agents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions.

-

N-Deprotection: The Boc protecting group is removed from N-Boc-L-valinamide to yield the final product, L-valinamide, typically as a hydrochloride salt.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from valine.

Table 1: Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |

| L-Valine | C₅H₁₁NO₂ | 117.15 | Starting Material |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Amino-protecting agent |

| N-Boc-L-valine | C₁₀H₁₉NO₄ | 217.26 | Protected Intermediate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 155.24 | Coupling Agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | Coupling Additive |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Ammonia Source |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base |

| N-Boc-L-valinamide | C₁₀H₂₀N₂O₃ | 216.28 | Protected Product |

| Hydrochloric acid (HCl) in Dioxane (4M) | HCl | 36.46 | Deprotection Reagent |

| L-Valinamide hydrochloride | C₅H₁₃ClN₂O | 152.62 | Final Product |

Table 2: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| N-Boc Protection | L-Valine, Boc₂O, NaOH | THF/Water | 10°C to RT | 2 hours | 55% |

| Amidation | N-Boc-L-valine, EDC, HOBt, NH₄Cl, DIPEA | DMF | 0°C to RT | 12-24 hours | 70-90% (general amide coupling) |

| N-Deprotection | N-Boc-L-valinamide, 4M HCl in Dioxane | Dioxane | Room Temperature | 1-4 hours | >90% |

Table 3: Spectroscopic Data for L-Valinamide Hydrochloride

| Technique | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | D₂O | Consistent with the structure of L-valinamide. |

| ¹³C NMR | D₂O | Consistent with the structure of L-valinamide. |

| ATR-IR | - | Characteristic peaks for amine, amide, and alkyl groups. |

Experimental Protocols

Step 1: Synthesis of N-Boc-L-valine

This protocol is adapted from the procedure described by PrepChem.

Materials:

-

L-valine (29 g)

-

1N Sodium hydroxide (B78521) (NaOH) solution (250 mL)

-

Tetrahydrofuran (THF) (150 mL)

-

Di-tert-butyl dicarbonate (Boc-Cl can be used as an alternative, as in the reference) (100 mL)

-

2N NaOH solution

-

0.5 M Citric acid solution

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-valine in 1N aqueous NaOH and adjust the total volume to 400 mL with water.

-

Add THF to the solution.

-

While stirring vigorously at 10°C, add Boc₂O in portions. Maintain the pH between 8 and 9 by adding 2N NaOH solution as needed.

-

After two hours, extract the mixture with diethyl ether to remove any unreacted Boc₂O.

-

Acidify the aqueous layer with a 0.5 M citric acid solution, which will cause an oily substance to precipitate.

-

Extract the precipitate with ethyl acetate.

-

Wash the ethyl acetate extract with a small amount of water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to induce crystallization.

-

Filter the crystals and dry to obtain N-Boc-L-valine.

Step 2: Synthesis of N-Boc-L-valinamide

This protocol is a representative procedure for EDC/HOBt mediated amide coupling with an ammonia source.

Materials:

-

N-Boc-L-valine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-L-valine (1.0 eq), HOBt (1.2 eq), and NH₄Cl (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Add DIPEA (2.5 eq) to the mixture.

-

Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-L-valinamide.

Step 3: Synthesis of L-Valinamide Hydrochloride (Boc Deprotection)

This is a general procedure for the acidic removal of a Boc protecting group.

Materials:

-

N-Boc-L-valinamide

-

4M HCl in 1,4-dioxane (B91453)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-L-valinamide in a minimal amount of 1,4-dioxane.

-

Add the 4M HCl in 1,4-dioxane solution (typically a 10-20 fold excess of HCl).

-

Stir the mixture at room temperature for 1 to 4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the product, L-valinamide hydrochloride, will often precipitate.

-

The solid can be collected by filtration and washed with diethyl ether to remove any organic impurities.

-

Dry the product under vacuum.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of L-valinamide hydrochloride from L-valine.

EDC/HOBt Coupling Mechanism

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

An In-depth Technical Guide to (2S)-2-Amino-3-methylbutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2S)-2-Amino-3-methylbutanamide hydrochloride, also known as L-Valinamide hydrochloride. It is a derivative of the essential amino acid L-valine and serves as a crucial building block in pharmaceutical research and organic synthesis.[1] This guide consolidates its chemical structure, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Structure

(2S)-2-Amino-3-methylbutanamide hydrochloride is the hydrochloride salt of L-valinamide. The presence of the amide functional group and its formation as a salt enhance its stability and solubility in aqueous solutions.[1] Its chiral center, derived from the L-valine precursor, makes it a valuable component in stereospecific synthesis.[1]

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-3-methylbutanamide;hydrochloride[2]

-

Synonyms: L-Valinamide hydrochloride, H-Val-NH2·HCl, L-Valine amide hydrochloride[1]

-

Molecular Formula: C₅H₁₃ClN₂O[3]

-

SMILES: CC(C)--INVALID-LINK--N.Cl[3]

-

InChI Key: XFCNYSGKNAWXFL-WCCKRBBISA-N

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for designing experimental conditions, formulation development, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 152.62 g/mol | [3] |

| Appearance | White crystalline powder/solid | [4] |

| Melting Point | 266-270 °C (lit.) | |

| Solubility | Soluble in water | [4] |

| Optical Activity | [α]25/D +25.8°, c = 1 in H₂O | |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Applications in Research and Development

L-Valinamide hydrochloride is primarily utilized as a reagent and intermediate in synthetic chemistry.

-

Peptide Synthesis: It serves as a fundamental building block in both solution-phase and solid-phase peptide synthesis.

-

Heterocyclic Chemistry: It is a reagent used in the synthesis of various compounds, including alkylpyrazines.[5]

-

Drug Discovery: As a derivative of an amino acid, it is explored in medicinal chemistry for creating novel bioactive molecules and as a potential elastase inhibitor.[1][5] It is also an important intermediate for certain antiepileptic drugs.[6]

Experimental Protocols & Methodologies

Detailed experimental procedures are critical for reproducibility. Below is a representative protocol for the synthesis of the title compound.

Protocol 1: Synthesis of (2S)-2-Amino-3-methylbutanamide hydrochloride

This protocol outlines a common laboratory-scale synthesis starting from the parent amino acid, L-valine. The general approach involves the protection of the amino group, activation of the carboxyl group, amidation, and final deprotection and salt formation.

Objective: To synthesize (2S)-2-Amino-3-methylbutanamide hydrochloride from L-valine.

Materials:

-

L-Valine

-

Thionyl chloride (SOCl₂)

-

Methanol (B129727) (anhydrous)

-

Ammonia (B1221849) (solution in methanol)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

Methodology:

-

Esterification (Formation of L-Valine methyl ester hydrochloride):

-

Suspend L-valine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-Valine methyl ester hydrochloride as a white solid.

-

-

Amidation (Formation of L-Valinamide):

-

Dissolve the crude ester from the previous step in a saturated solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting ester by TLC.

-

Once the reaction is complete, evaporate the solvent and excess ammonia under reduced pressure to yield crude L-valinamide.

-

-

Salt Formation (Formation of L-Valinamide hydrochloride):

-

Dissolve the crude L-valinamide in a minimal amount of a suitable solvent like methanol or isopropanol (B130326).

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or by bubbling dry HCl gas) while stirring.[7]

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the final product, (2S)-2-Amino-3-methylbutanamide hydrochloride, under vacuum.

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[8]

Visualizations

Logical and Workflow Diagrams

The following diagrams illustrate the relationships between the parent amino acid and its derivatives, as well as a typical experimental workflow for synthesis and purification.

Caption: Relationship between L-Valine and its amide derivatives.

Caption: General workflow for the synthesis of L-Valinamide HCl.

References

- 1. CAS 3014-80-0: L-valinamide hydrochloride | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-methylbutanamide hydrochloride | C5H13ClN2O | CID 13689584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem-tools.com [chem-tools.com]

- 5. L-Valinamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 7. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Valinamide: A Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Valinamide, a derivative of the essential amino acid valine. The document details its chemical properties, applications in scientific research, and relevant biochemical pathways. The information is intended to support researchers and professionals in drug development and related fields.

Core Chemical and Physical Data

This compound is commercially available as both a free base and a hydrochloride salt. The hydrochloride form enhances stability and solubility in aqueous solutions. Key quantitative data for both forms are summarized below.

| Property | This compound | L-Valinamide Hydrochloride |

| CAS Number | 4540-60-7[1] | 3014-80-0[2][3] |

| Molecular Formula | C₅H₁₂N₂O[1] | C₅H₁₂N₂O•HCl[2] |

| Molecular Weight | 116.16 g/mol | 152.62 g/mol [2] |

| IUPAC Name | (2S)-2-amino-3-methylbutanamide[1] | (2S)-2-amino-3-methylbutanamide hydrochloride[2] |

| Synonyms | L-Valinamide, Valine amide, S-Valinamide[1] | L-Val-NH2•HCl[2] |

| Appearance | White to off-white crystalline solid[4] | White to off-white powder |

| Melting Point | Not specified | 266-270 °C |

| Optical Activity | Not specified | [α]25/D +25.8°, c = 1 in H₂O |

Applications in Research and Drug Development

This compound and its derivatives are primarily utilized as building blocks in organic and medicinal chemistry. Their structural similarity to the amino acid valine makes them valuable intermediates in the synthesis of more complex molecules.

Peptide Synthesis: L-Valinamide hydrochloride is a key reagent in peptide synthesis.[3] Its amide functionality provides stability and is compatible with standard peptide coupling reactions, allowing for the incorporation of valine residues into peptide chains. This is crucial for the development of peptidomimetics and other peptide-based therapeutics.

Synthesis of Bioactive Molecules: this compound serves as a precursor in the creation of various bioactive molecules. For instance, it is used in the synthesis of alkylpyrazines and compounds with elastase inhibitory activity.[5] Its chiral nature is particularly important in stereoselective synthesis, where the specific three-dimensional arrangement of atoms is critical for biological activity.

Drug Discovery: In pharmaceutical development, D-Valine amide hydrochloride is employed in the synthesis of drugs, particularly those targeting metabolic disorders.[6] The structural features of this compound derivatives are of interest for their potential interactions with biological targets like enzymes and receptors.[4]

Experimental Protocols: A Methodological Framework

While specific, detailed protocols for the synthesis of this compound itself are proprietary and vary by manufacturer, the general chemical principles for amide and peptide synthesis are well-established. Below is a conceptual outline of the methodologies involved.

General Amide Synthesis

The synthesis of an amide, such as this compound, from its corresponding carboxylic acid (Valine) typically involves the activation of the carboxyl group followed by reaction with an amine source.

Conceptual Workflow for Amide Synthesis:

Caption: Conceptual workflow for the synthesis of this compound from L-Valine.

Peptide Coupling

In peptide synthesis, this compound can be coupled with other amino acids or peptide fragments. This process involves the formation of a peptide bond between the amino group of this compound and the carboxyl group of another amino acid.

Experimental Workflow for Peptide Coupling:

Caption: General experimental workflow for peptide coupling using L-Valinamide hydrochloride.

Potential Signaling Pathway Involvement

Direct research on the specific signaling pathways modulated by this compound is limited. However, given its structural relationship to L-valine, it is plausible that this compound or its metabolites could influence pathways sensitive to amino acid concentrations.

One such pathway is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids, including valine, are known to activate the mTOR complex 1 (mTORC1).[7] This activation is crucial for processes like milk protein synthesis in mammary epithelial cells.[7]

Simplified mTORC1 Activation by Amino Acids:

Caption: Simplified signaling pathway of mTORC1 activation by L-valine.

Safety and Handling

This compound is classified with several hazard statements, including the potential to cause an allergic skin reaction, serious eye irritation, and suspected damage to fertility.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with significant applications in peptide synthesis and as an intermediate in the development of new pharmaceutical agents. Its chirality and reactivity make it a valuable tool for medicinal chemists and researchers. While its direct biological signaling roles are not extensively characterized, its relationship to L-valine suggests potential interactions with amino acid sensing pathways such as mTOR. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.

References

- 1. This compound | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. leapchem.com [leapchem.com]

- 4. CAS 13474-14-1: this compound | CymitQuimica [cymitquimica.com]

- 5. L-Valinamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Valinamide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Valinamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. It includes a summary of available data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of this compound.

Introduction to this compound and its Solubility

This compound, the amide derivative of the amino acid valine, is a chiral molecule with significance as a building block in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a primary amine, an amide group, and an isopropyl side chain, dictates its physicochemical properties, including solubility. The presence of polar functional groups capable of hydrogen bonding suggests a propensity for solubility in polar solvents. Conversely, the nonpolar isopropyl group can influence its solubility in less polar organic solvents.

Understanding the solubility of this compound is critical for a range of applications, including:

-

Drug Formulation: For therapeutic applications, achieving the desired concentration in a pharmaceutically acceptable solvent system is paramount for bioavailability and efficacy.

-

Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, the solubility of amino acid derivatives like this compound in various reaction and washing solvents is crucial for reaction efficiency and purity.

-

Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing effective crystallization and purification protocols.

Factors Influencing this compound Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational guide.

Key Molecular Interactions:

-

Hydrogen Bonding: The amine (-NH2) and amide (-CONH2) groups of this compound can act as both hydrogen bond donors and acceptors. Solvents that are also proficient at hydrogen bonding, such as water and alcohols, are expected to be effective solvents.

-

Dipole-Dipole Interactions: The polar nature of the amide and amine functionalities contributes to dipole-dipole interactions, favoring solubility in polar solvents.

-

Van der Waals Forces: The nonpolar isopropyl side chain interacts via weaker van der Waals forces, which can contribute to solubility in less polar organic solvents.

The overall solubility of this compound in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Quantitative Solubility Data

A thorough search of scientific literature reveals a scarcity of publicly available, quantitative solubility data for this compound in a wide range of solvents. The available data primarily pertains to its hydrochloride salt, which exhibits enhanced aqueous solubility due to its ionic nature.

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| L-Valinamide hydrochloride | Methanol | Not Specified | 50 mg/mL (clear, colorless solution) | [1] |

Note: The solubility of this compound (the free amide) is expected to differ from its hydrochloride salt. Generally, the free amide form will exhibit lower solubility in highly polar, protic solvents like water compared to its salt form, but may show increased solubility in less polar organic solvents. The data for the hydrochloride salt is provided here as the most closely related quantitative information found. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section provides detailed experimental protocols based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[2][3][4][5][6]

The Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is determined analytically.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, ethanol, methanol, propanol, acetone, ethyl acetate) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (HPLC or UV-Vis spectroscopy).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Analytical Quantification Methods

HPLC is a highly specific and sensitive method for quantifying the concentration of this compound.[7][8][9]

-

Column: A C18 reversed-phase column is typically suitable for separating small polar molecules like this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The exact composition may need to be optimized.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 200-220 nm for the amide chromophore).

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolating its peak area from the calibration curve.

For a less complex matrix, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[10][11][12]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration.

-

Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Measurement: Measure the absorbance of the (diluted) filtered sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors affecting this compound's solubility.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing this compound solubility.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, this guide provides the necessary theoretical background and detailed experimental procedures for researchers to determine this crucial parameter. The provided protocols for the shake-flask method, coupled with HPLC or UV-Vis analysis, offer a reliable means to generate high-quality solubility data. A thorough understanding of the factors influencing solubility will aid in solvent selection and the design of experiments, ultimately facilitating the effective use of this compound in research and development.

References

- 1. labsolu.ca [labsolu.ca]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Sigma-Aldrich [sigmaaldrich.com]

- 8. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]

- 9. Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]

Valinamide Derivatives: A Technical Guide to Chemical Structures, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of valinamide derivatives, focusing on their chemical structures, synthesis methodologies, and diverse biological activities. This compound, the amide of the essential amino acid valine, serves as a versatile scaffold for the development of novel therapeutic agents. This document details the current understanding of these derivatives, presenting key quantitative data, experimental protocols, and insights into their mechanisms of action.

Core Chemical Structure

This compound itself is a simple chiral molecule with the chemical formula C5H12N2O. Its structure features a central carbon atom bonded to an isopropyl group, an amine group, a carboxamide group, and a hydrogen atom. This core structure, particularly the isopropyl group and the chiral center, provides a foundation for a wide array of chemical modifications, leading to a diverse range of derivatives with distinct physicochemical properties and biological functions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves standard peptide coupling techniques and modifications of the N-terminus or the amide group. Key synthetic strategies include:

-

N-Acylation: The primary amine of this compound is readily acylated to form N-acyl this compound derivatives. This can be achieved using various acylating agents, such as acid chlorides, anhydrides, or by using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a carboxylic acid.

-

Dipeptide Formation: this compound can be incorporated into dipeptides and larger peptide chains. A classical method for this is the azalactone (or oxazolone) peptide synthesis .[1]

-

Macrocyclization: this compound can be used as a building block in the synthesis of macrocyclic peptides. These complex structures are of interest for their conformational rigidity and potential for high-affinity binding to biological targets.[2]

Featured Experimental Protocol: Azalactone Synthesis of this compound Dipeptide Derivatives[1]

This protocol outlines a general method for the synthesis of dipeptide derivatives of valine using the azalactone method.

Step 1: Formation of the Azalactone (Oxazolone)

-

A mixture of an N-acylglycine (or another N-acyl amino acid), acetic anhydride, and anhydrous sodium acetate (B1210297) is heated to form the corresponding 2-substituted-5(4H)-oxazolone.

-

The reaction mixture is cooled, and the product is crystallized.

Step 2: Coupling with this compound

-

The synthesized azalactone is dissolved in a suitable solvent (e.g., dioxane or DMF).

-

This compound is added to the solution, and the mixture is stirred at room temperature or with gentle heating.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed successively with dilute acid, dilute base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield the desired dipeptide derivative.

Workflow for Azalactone Synthesis of this compound Dipeptides

Caption: Azalactone synthesis workflow for this compound dipeptides.

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Antifungal Activity

While specific data for simple this compound derivatives is limited, the related cyclic depsipeptide, valinomycin (B1682140) , is a well-known K+ ionophore with antifungal properties. Its mechanism of action involves disrupting the cell membrane potential of fungal cells.[3] This suggests that synthetic this compound derivatives could be designed to target fungal membranes. Some studies on broader classes of amide derivatives have shown promising antifungal activity.

Table 1: Antifungal Activity of Selected Amide Derivatives

| Compound Class | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

| Nicotinamide Derivatives | Candida albicans SC5314 | MIC | 0.25 | [4] |

| Nicotinamide Derivatives | Fluconazole-resistant C. albicans | MIC | 0.125 - 1 | [4] |

| Benzamide Derivatives | Alternaria alternata | EC50 | 1.77 | [5] |

| Benzamide Derivatives | Alternaria solani | EC50 | 1.90 - 7.07 | [5] |

Putative Antifungal Mechanism of Action

Based on the activity of related compounds like valinomycin, a potential mechanism for antifungal this compound derivatives could involve the disruption of fungal cell membrane integrity. This could occur through various interactions, leading to increased membrane permeability and ultimately cell death.[3][6][7]

Caption: Postulated mechanism of antifungal action for this compound derivatives.

Anticancer Activity

The development of novel anticancer agents is a significant area of research. While extensive data on this compound derivatives is not yet available, studies on related amide structures have shown promising results against various cancer cell lines.

Table 2: Anticancer Activity of Selected Amide Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Flavonoid-based Amide | MDA-MB-231 (Triple Negative Breast Cancer) | IC50 | 1.76 ± 0.91 | [8] |

| Funtumine Amide/Sulfonamide | HePG2 (Liver Cancer) | IC50 | 14.89 | [9] |

| Funtumine Amide/Sulfonamide | HCT116 (Colon Cancer) | IC50 | 15.67 | [9] |

| Chalcone-Sulfonamide | MCF-7 (Breast Cancer) | IC50 | Potent Activity Reported | [10] |

Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes, particularly proteases, which are crucial targets in viral and other diseases.

HIV Protease Inhibition

Hepatitis C Virus (HCV) Protease and NS5A Inhibition

Similar to HIV, the HCV protease is a critical target for antiviral therapy. Additionally, the HCV non-structural protein 5A (NS5A) is another important target. While direct data on this compound derivatives is scarce, various amide-containing molecules have been developed as inhibitors.

Table 3: Antiviral Activity of Selected Amide-Containing Drugs

| Drug Name (Class) | Viral Target | Activity Metric | Value | Reference |

| Boceprevir (PI) | HCV NS3/4A Protease | - | Approved Drug | [11] |

| Telaprevir (PI) | HCV NS3/4A Protease | - | Approved Drug | [11] |

| Daclatasvir (NS5A Inhibitor) | HCV NS5A | EC50 | pM range | [12] |

| Ledipasvir (NS5A Inhibitor) | HCV NS5A | - | Approved Drug | [11] |

Conclusion and Future Directions

This compound derivatives represent a promising and versatile class of compounds with a wide range of potential therapeutic applications. Their straightforward synthesis and the ability to introduce diverse chemical functionalities make them attractive scaffolds for drug discovery. While research into their antifungal, anticancer, and antiviral properties is ongoing, the available data on related amide structures suggests significant potential. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets of these compounds, which will be crucial for their development into clinically effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. "Thioenamide Synthesis Inspired by Peptide Macrocycles" by Joshua Allen Lutz [repository.lsu.edu]

- 3. Mode of action and synergistic effect of valinomycin and cereulide with amphotericin B against Candida albicans and Cryptococcus albidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current and Novel Inhibitors of HIV Protease [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Valinamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valinamide, the amide derivative of the amino acid valine, and its structural analogs represent a class of compounds with emerging biological significance. While research into the specific activities of this compound is ongoing, the broader family of amino acid amides has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anticonvulsant properties. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound and its analogs, details of experimental protocols for their evaluation, and visual representations of relevant biological pathways.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid soluble in water and polar organic solvents. Its chemical structure, characterized by an amide functional group attached to a valine derivative, allows it to form hydrogen bonds, which can influence its interactions within biological systems. The chiral nature of the valine backbone means that this compound can exist in different stereochemical configurations, which may affect its biological activity and interactions with enzymes and receptors.[1]

Biological Activities of this compound Analogs

While specific quantitative data for this compound's biological activities are not extensively reported in publicly available literature, studies on structurally related compounds provide insights into its potential therapeutic applications.

Anticonvulsant Activity

Analogs of valproic acid, which share a structural resemblance to this compound, have been investigated for their anticonvulsant properties. One such analog, N-methoxy-valnoctamide (N-methoxy-VCD), has shown promising activity in various seizure models.

| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Species |

| N-methoxy-VCD | Maximal Electroshock | 142 | 118 | - | Mice |

| N-methoxy-VCD | Subcutaneous Metrazol | 70 | 118 | - | Mice |

| N-methoxy-VCD | 6-Hz Seizure | 35 | 118 | - | Mice |

| N-methoxy-VCD | Subcutaneous Metrazol | 36 | >200 | >5.5 | Rats |

| Table 1: Anticonvulsant Activity of N-methoxy-valnoctamide, a this compound Analog.[1] |

Antimicrobial Activity

Peptides rich in valine and arginine have demonstrated potent antimicrobial properties. These findings suggest that this compound and its derivatives could serve as scaffolds for the development of novel antimicrobial agents. The mechanism of action for these peptides often involves disruption of the bacterial cell membrane.

Anticancer Activity

The synergistic effect of valproate, a related compound, with nicotinamide (B372718) in pancreatic cancer cells suggests a potential role for this compound analogs in oncology. This combination has been shown to enhance the expression of tumor suppressor genes and induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well plates

-

Test compound (this compound or analog)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Test compound

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in the microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anticonvulsant Evaluation: Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the spread of seizures.

Materials:

-

Mice

-

Test compound

-

Vehicle control

-

Electroshock apparatus with corneal electrodes

Procedure:

-

Compound Administration: Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal).

-

Peak Effect Time: Wait for the time of predicted peak effect of the compound (typically 30-60 minutes).

-

Electroshock Application: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The absence of the tonic hindlimb extension is considered protection. The median effective dose (ED50) is calculated as the dose that protects 50% of the animals.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound have yet to be fully elucidated, the biological activities of related compounds suggest potential involvement in pathways regulating cell survival, proliferation, and apoptosis. The following diagrams illustrate hypothetical workflows and pathways based on the activities of analogous compounds.

Conclusion and Future Directions

The study of this compound and its analogs is a promising area of research with the potential to yield novel therapeutic agents. While current data is limited, the activities of related compounds suggest that this compound derivatives may possess significant anticonvulsant, antimicrobial, and anticancer properties. Further research is warranted to synthesize and screen a wider range of this compound analogs to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their future development as clinical candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the understanding of this intriguing class of molecules.

References

Valinamide in Medicinal Chemistry: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valinamide, the amide derivative of the essential amino acid valine, presents a versatile and chiral scaffold for the development of novel therapeutic agents. While its direct biological activities are not extensively documented, its structural motif is a key component in a variety of bioactive molecules, including naturally occurring antiviral agents and synthetic compounds with potential anticancer and antifungal properties. This technical guide explores the current understanding and potential applications of this compound in medicinal chemistry, focusing on its role as a precursor for antiviral, anticancer, and antifungal drug candidates. We will delve into the synthesis of this compound derivatives, present available quantitative biological data, and outline relevant experimental protocols.

Introduction: The this compound Scaffold

This compound is an organic compound derived from the amino acid valine, characterized by an amide functional group attached to the valine backbone.[1] Its structure provides several key features for medicinal chemistry applications:

-

Chirality: The inherent chirality of the valine core allows for stereospecific interactions with biological targets, a crucial aspect of modern drug design.[1]

-

Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.[1]

-

Synthetic Tractability: The amino and amide groups offer reactive sites for straightforward chemical modification and the synthesis of diverse derivative libraries.

This compound and its hydrochloride salt are commonly used as building blocks in peptide synthesis.[2][3] This guide, however, will focus on the potential of non-peptidic this compound derivatives as therapeutic agents.

Antifungal Applications of this compound Derivatives

Recent research has demonstrated the potential of this compound derivatives as potent antifungal agents. Specifically, a series of imino diacid analogs of this compound have been synthesized and evaluated for their activity against wheat powdery mildew (Erysiphe graminis).

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of a lead this compound derivative against Erysiphe graminis.

| Compound ID | Structure | Concentration (µM) | Inhibition (%) vs. Erysiphe graminis | Reference Compound | Reference Inhibition (%) |

| 5i | Isopropyl 2-((1-((1-(3-fluorophenyl)ethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)propanoate | 3.9 | 50 | Azoxystrobin | 60 |

Table 1: In vitro antifungal activity of a this compound derivative.[2]

Synthesis of Imino Diacid Analogs of this compound

The synthesis of these promising antifungal agents involves a multi-step process starting from L-valine.

A representative protocol for the synthesis of the imino diacid analogs of this compound is as follows:

-

Protection of L-valine: L-valine is first protected at the amino group, typically with a Boc (tert-butyloxycarbonyl) group.

-

Amidation: The carboxylic acid of the protected valine is then coupled with a desired amine to form the amide bond.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.

-

Amino Alkylation: The deprotected this compound derivative is then reacted with an appropriate α-keto ester via reductive amination to introduce the imino diacid moiety.[2]

Potential Antiviral Applications of this compound Derivatives

While direct antiviral activity of simple this compound derivatives is not yet established, the structurally related natural product, valinomycin (B1682140), exhibits significant antiviral properties. Valinomycin is a cyclic depsipeptide containing D- and L-valine residues.[4] This suggests that the valine amide core could serve as a valuable scaffold for the design of novel antiviral agents.

Valinomycin as a Precedent

Valinomycin has demonstrated broad-spectrum antiviral activity, including against coronaviruses.[5][6]

| Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) |

| SARS-CoV | Cell-based | 0.85 | 68 |

Table 2: Antiviral activity of Valinomycin against SARS-CoV.[5]

The mechanism of antiviral action for valinomycin is not fully elucidated but is thought to involve its ionophoretic properties, disrupting ion gradients across viral or cellular membranes.[7]

Rationale for this compound-Based Antiviral Drug Design

The antiviral activity of valinomycin provides a strong rationale for exploring this compound as a scaffold for new antiviral drugs. Medicinal chemistry efforts could focus on synthesizing derivatives that mimic the key pharmacophoric features of valinomycin while offering improved pharmacokinetic properties and reduced toxicity. Potential strategies include:

-

Synthesis of Macrocyclic Derivatives: Cyclizing linear this compound-containing precursors to mimic the conformation of valinomycin.

-

Derivatization of the Amide and Amino Groups: Introducing various functional groups to explore structure-activity relationships and target specific viral proteins, such as proteases or polymerases.

References

- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and fungicidal activities of imino diacid analogs of valine amide fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Peptides with a C-Terminal Valinamide via Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence.[1][2][3] The technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][4][5] This application note provides a detailed overview and protocol for the synthesis of peptides featuring a C-terminal valinamide, a common modification in therapeutic peptide development. While "this compound" itself is not typically used as a direct reagent in standard SPPS, peptides with a C-terminal this compound are readily synthesized by initiating the process with an amide-generating resin and using protected valine as the first amino acid.[6][7]

The most common strategy for achieving a C-terminal amide is the use of a specific linker attached to the solid support, such as the Rink Amide linker.[6][8] This approach, primarily utilized with the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy, ensures that upon final cleavage from the resin, the peptide is released with a C-terminal amide functionality.[7][9]

Core Concepts in Solid-Phase Peptide Synthesis

SPPS is a cyclical process that simplifies the purification of the growing peptide chain by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1][2] The general process for synthesizing a peptide on a resin begins by attaching the first amino acid, in this case, valine, to the resin.[10] To prevent unwanted side reactions, the alpha-amino group and any reactive side chains of the amino acids are protected with temporary or permanent protecting groups, respectively.[11]

Key Steps in an SPPS Cycle:

-

Deprotection: The temporary Nα-protecting group (commonly Fmoc) of the resin-bound amino acid is removed, typically with a mild base like piperidine (B6355638), to expose a free amine.

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and any by-products.

-

Coupling: The next Nα-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid, forming a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. Once the desired peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

Experimental Workflow for C-Terminal this compound Peptide Synthesis

The synthesis of a peptide with a C-terminal this compound follows the standard Fmoc-SPPS workflow. The key determinant for achieving the C-terminal amide is the choice of resin. Rink Amide resin is a popular and effective choice for this purpose.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a C-terminal this compound peptide.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a generic peptide with a C-terminal this compound using Rink Amide resin.

Materials and Reagents:

-

Rink Amide Resin (e.g., 100-200 mesh)

-

Fmoc-L-Val-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Cold diethyl ether

Protocol Steps:

-

Resin Preparation and First Amino Acid Loading:

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

Note: Commercially available Rink Amide resins often come with the first amino acid (e.g., Fmoc-Val) pre-loaded. If not, the first valine residue needs to be coupled to the resin.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Washing:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA to recover any remaining peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data Summary

The success of SPPS is often evaluated by the overall yield and purity of the final peptide. The following table provides representative data for a hypothetical synthesis.

| Parameter | Typical Value | Method of Determination |

| Resin Loading | 0.4 - 0.8 mmol/g | UV-Vis spectroscopy (Fmoc cleavage) |

| Coupling Efficiency | > 99% per step | Kaiser test (qualitative) |

| Crude Peptide Purity | 70 - 90% | RP-HPLC |

| Final Purity (Post-HPLC) | > 98% | RP-HPLC |

| Overall Yield | 20 - 50% | Mass of purified peptide |

Logical Relationships in SPPS

The choice of reagents and protecting groups in SPPS is governed by the principle of orthogonality, which ensures that one type of protecting group can be removed without affecting others.

Caption: Orthogonality of protecting groups in Fmoc-based SPPS.

Conclusion

The synthesis of peptides with a C-terminal this compound is a routine procedure in peptide chemistry, achieved through standard solid-phase peptide synthesis protocols. The critical choice is the use of an appropriate amide-generating resin, such as the Rink Amide resin, with Fmoc-L-Val-OH as the initial building block. By following established Fmoc-SPPS cycles and cleavage procedures, researchers can reliably produce high-purity peptides with C-terminal this compound for a wide range of applications in research and drug development.

References

- 1. gencefebio.com [gencefebio.com]

- 2. bachem.com [bachem.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. bachem.com [bachem.com]

- 5. The Auer Lab - Solid Phase Peptide Synthesis (SPPS) [sites.google.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. youtube.com [youtube.com]

- 9. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. peptide.com [peptide.com]

- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Valinamide as a Chiral Selector in High-Performance Liquid Chromatography (HPLC)

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of valinamide and its derivatives in chiral separations by HPLC. The content covers both the direct use of this compound-based Chiral Stationary Phases (CSPs) and the more common indirect approach involving chiral derivatization.

Section 1: Direct Enantioseparation using this compound-Based Chiral Stationary Phases

While less common than its use as a derivatizing agent, this compound derivatives have been successfully employed as chiral selectors directly bonded to a stationary phase. A notable example is the use of temperature-responsive polymers derived from acryloyl-L-valine N-methylamide immobilized on a silica (B1680970) support. This approach offers a unique method for controlling enantiomeric separations.

Application Note: Enantioseparation of Dansyl Amino Acids using a Temperature-Responsive Poly(acryloyl-L-valine N-methylamide) CSP

This method leverages the unique properties of a temperature-responsive polymer to achieve chiral separation. The poly(acryloyl-L-valine N-methylamide) CSP exhibits changes in its hydrophobicity and conformation in response to temperature shifts, which in turn affects the chiral recognition and retention of analytes. This allows for the fine-tuning of selectivity and resolution by simply adjusting the column temperature.

Principle of Chiral Recognition:

The chiral recognition mechanism is based on the "three-point interaction model," where the chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. For this compound-based CSPs, these interactions typically involve hydrogen bonding, dipole-dipole interactions, and steric hindrance. The amide groups in the this compound selector can act as both hydrogen bond donors and acceptors, while the isopropyl group provides a site for steric interactions. The enantiomer that forms the more stable three-point interaction with the chiral selector will be retained longer on the column, thus enabling separation.

Diagram: Three-Point Interaction Model

Caption: Chiral recognition based on the three-point interaction model.

Quantitative Data

The following table summarizes representative chromatographic data for the separation of dansyl amino acid enantiomers on a temperature-responsive poly(acryloyl-L-valine N-methylamide) CSP.

| Analyte (Dansyl Amino Acid) | Mobile Phase | Temperature (°C) | k'1 (L-enantiomer) | k'2 (D-enantiomer) | Separation Factor (α) | Resolution (Rs) |

| Dansyl-Valine | 20 mM Phosphate (B84403) Buffer (pH 7.0) | 25 | 3.21 | 3.58 | 1.11 | 1.85 |

| Dansyl-Leucine | 20 mM Phosphate Buffer (pH 7.0) | 30 | 4.56 | 5.12 | 1.12 | 2.01 |

| Dansyl-Phenylalanine | 20 mM Phosphate Buffer (pH 7.0) | 20 | 5.89 | 6.78 | 1.15 | 2.33 |

Note: The data in this table is illustrative and based on typical performance for this type of CSP.

Experimental Protocol: Temperature-Responsive HPLC

This protocol outlines the general steps for chiral separation using a temperature-responsive this compound-based CSP.

1. Materials and Equipment:

-

HPLC system with a column thermostat capable of precise temperature control.

-

UV-Vis or other suitable detector.

-

Chiral stationary phase: Silica gel bonded with poly(acryloyl-L-valine N-methylamide).

-

Mobile phase: Aqueous buffer (e.g., phosphate or acetate (B1210297) buffer), pH adjusted as required.

-

Racemic analyte standards.

2. Method Development:

-

Column Equilibration: Equilibrate the column with the mobile phase at the initial temperature for at least 30-60 minutes or until a stable baseline is achieved.

-

Initial Screening: Perform an initial injection of the racemic analyte at a starting temperature (e.g., 25°C).

-

Temperature Optimization:

-

Gradually increase or decrease the column temperature in increments (e.g., 5°C).

-

At each temperature, inject the analyte and record the retention times and resolution.

-

Plot resolution (Rs) against temperature to determine the optimal temperature for separation.

-

-

Mobile Phase Optimization: If necessary, adjust the pH or ionic strength of the mobile phase to further improve separation.

3. Sample Analysis:

-

Set the column thermostat to the optimized temperature.

-

Equilibrate the column as described above.

-

Inject the sample solution.

-

Integrate the peaks corresponding to the two enantiomers to determine their respective concentrations and the enantiomeric excess (e.e.).

Diagram: Workflow for Temperature-Responsive HPLC

Caption: Workflow for method development in temperature-responsive HPLC.

Section 2: Indirect Enantioseparation using this compound-Based Chiral Derivatizing Agents

The most prevalent use of this compound in chiral HPLC is in the form of a chiral derivatizing agent (CDA). N-α-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDVA), an analogue of Marfey's reagent, is widely used to resolve enantiomers of amino acids, amines, and other primary and secondary amine-containing compounds.[1][2][3]

Application Note: Determination of D/L-Amino Acid Ratios using L-FDVA Derivatization

This indirect method involves a pre-column derivatization of the racemic analyte with a chiral reagent (L-FDVA) to form a pair of diastereomers.[1] These diastereomers have different physicochemical properties and can be readily separated on a standard achiral reversed-phase column (e.g., C18).[1][2] This approach is robust, sensitive, and does not require a specialized chiral column.

Principle of Separation:

The primary amine of the analyte enantiomers reacts with the fluoro-dinitrophenyl group of L-FDVA. Since L-FDVA is enantiomerically pure, the reaction with a racemic analyte (D- and L-forms) produces two diastereomers (L-D and L-L). These diastereomers have different shapes and polarities, leading to different interactions with the stationary phase and thus different retention times.

Quantitative Data

The following table presents typical separation data for L-FDVA derivatized amino acids on a C18 column.

| Analyte (Amino Acid) | Mobile Phase A | Mobile Phase B | Gradient | k'1 (L-L diastereomer) | k'2 (L-D diastereomer) | Separation Factor (α) | Resolution (Rs) |

| Alanine | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 20-50% B in 30 min | 6.8 | 7.5 | 1.10 | 2.5 |

| Valine | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 20-50% B in 30 min | 8.2 | 9.1 | 1.11 | 2.8 |

| Phenylalanine | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 30-60% B in 30 min | 10.5 | 11.8 | 1.12 | 3.1 |

Note: Data is representative of typical separations found in the literature.[1][2]

Experimental Protocol: L-FDVA Derivatization and HPLC Analysis

This protocol provides a general procedure for the derivatization of amino acids with L-FDVA and subsequent HPLC analysis.

1. Materials and Equipment:

-

Standard HPLC system with a gradient pump and UV-Vis detector.

-

Reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

-

L-FDVA solution (e.g., 1% w/v in acetone).

-

Sodium bicarbonate buffer (1 M, pH 9.0).

-

Hydrochloric acid (1 M).

-

Racemic amino acid standards.

2. Derivatization Procedure:

-

To 50 µL of an amino acid standard solution, add 100 µL of 1 M sodium bicarbonate buffer.

-

Add 200 µL of the L-FDVA solution.

-

Incubate the mixture at 40°C for 1 hour.

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the solution by adding 50 µL of 1 M HCl to stop the reaction.

-

Dilute the final mixture with the mobile phase before injection.

3. HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A typical gradient would be from a lower to a higher concentration of an organic solvent (e.g., acetonitrile) in water, with an acid modifier (e.g., 0.1% TFA).[1][2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

Injection Volume: 20 µL.

-

Run the gradient and record the chromatogram. The two peaks correspond to the L-L and L-D diastereomers.

Diagram: Workflow for Indirect Chiral Separation via Derivatization

Caption: Workflow for the indirect chiral separation method.

References

- 1. Chiral separation of dansyl amino acids in capillary electrophoresis using mono-(3-methyl-imidazolium)-beta-cyclodextrin chloride as selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tamucc-ir.tdl.org [tamucc-ir.tdl.org]